Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine ring and substituted with a methyl group at position 2, a hydroxyl group at position 6, and an m-tolyl (meta-methylphenyl) moiety. This structure combines multiple pharmacophoric elements: the thiazolo-triazole system is known for its bioactivity in antimicrobial and anticancer agents , while the piperazine-carboxylate group enhances solubility and modulates pharmacokinetic properties . The compound’s synthesis typically involves multi-step reactions, including cyclization and nucleophilic substitution, as observed in analogous thiazolo-triazole derivatives .
Properties
IUPAC Name |
ethyl 4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methylphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-4-28-20(27)24-10-8-23(9-11-24)16(15-7-5-6-13(2)12-15)17-18(26)25-19(29-17)21-14(3)22-25/h5-7,12,16,26H,4,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOKIQUDTOFCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CC(=C2)C)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-neuroinflammatory responses.
Mode of Action
The compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells. This interaction results in a reduction in the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the ER stress pathway . The inhibition of these pathways leads to a decrease in inflammation and apoptosis, thereby providing neuroprotection.
Biological Activity
Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate is a complex heterocyclic compound known for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, structural characteristics, and biological activities based on current research findings.
Structural Characteristics
The compound features several notable structural components:
- Thiazole and Triazole Moieties : These nitrogen-containing rings are often linked to various biological activities.
- Piperazine Derivative : Piperazine structures are frequently associated with a range of pharmacological effects.
- Hydroxyl and m-Tolyl Groups : These functional groups enhance the compound's reactivity and interaction with biological targets.
The molecular formula is with a molecular weight of approximately 446.5 g/mol.
Synthesis
The synthesis typically involves multi-step organic reactions. Common methods include:
- Refluxing : The reaction mixture is often refluxed in solvents such as ethanol or dimethylformamide.
- Characterization Techniques : Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Biological Activity
Research indicates that compounds featuring thiazole and triazole structures exhibit diverse biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazole possess significant anticancer activity. For instance, novel derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro .
- Anti-inflammatory Effects : Initial studies suggest that some thiazolo[3,2-b][1,2,4]triazole derivatives may exhibit anti-inflammatory and analgesic properties .
Case Studies
- Anticancer Evaluation : A study investigated various thiazolo[3,2-b][1,2,4]triazole derivatives for their anticancer potential. The results indicated that certain derivatives significantly inhibited the growth of cancer cell lines while showing low toxicity to normal cells .
- Nephroprotective Effects : Another study explored the nephroprotective effects of related compounds in models subjected to cisplatin-induced nephrotoxicity. The findings suggested that these compounds could mitigate renal damage without affecting the antitumor efficacy of cisplatin .
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s closest analogs differ in substituents on the thiazolo-triazole core or the aryl group. Key comparisons include:
Table 1: Substituent Variations and Molecular Properties
Key Observations :
- Replacement of m-tolyl with 3-fluorophenyl () introduces electron-withdrawing effects, which could alter intermolecular interactions (e.g., hydrogen bonding) .
- The 6-hydroxy group in the target compound enhances hydrogen-bonding capacity compared to the 6-oxo group in compound 6d, influencing solubility and target engagement .
Spectroscopic and Crystallographic Data
Structural elucidation of similar compounds relies on NMR, UV-Vis, and X-ray crystallography. For example:
Q & A
Q. What are the standard synthetic routes for Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the formation of heterocyclic cores (e.g., thiazolo-triazole) followed by functionalization. For example:
- Step 1 : Condensation of diethyl oxalate with ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) using sodium hydride in toluene to form intermediates like ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate .
- Step 2 : Cyclization with hydrazine hydrate to generate pyrazole or triazole intermediates .
- Step 3 : Coupling with piperazine derivatives via nucleophilic substitution or alkylation under reflux conditions in ethanol or methanol . Key intermediates are characterized using 1H NMR (to confirm proton environments), IR spectroscopy (to identify functional groups like -OH or -NH), and HPLC (to assess purity >95%) .
Q. Which spectroscopic and chromatographic methods are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton/carbon environments, such as methyl groups on thiazole (δ 2.5–3.0 ppm) and piperazine moieties (δ 3.2–3.8 ppm) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., -OH stretch at 3200–3500 cm⁻¹, triazole C=N at 1600 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and identifies byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield and purity of this compound during synthesis?
- Temperature Control : Lowering reaction temperatures during cyclization (e.g., 60–80°C) reduces side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates recrystallization .
- Catalysts : Sodium methylate or KOH accelerates coupling reactions, increasing yields by 15–20% .
Q. What strategies are employed to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across different studies?
- Cross-Validation : Replicate assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) under standardized conditions to confirm activity .
- Substituent Analysis : Modify substituents (e.g., replacing m-tolyl with p-tolyl) to isolate structure-activity relationships (SAR) .
- Target-Specific Docking : Use molecular docking (e.g., against 14α-demethylase or tyrosine kinases) to predict selectivity .
Q. How does molecular docking inform the design of derivatives targeting specific enzymes like 14α-demethylase?
- Docking Workflow :
Retrieve enzyme structures (e.g., PDB ID: 3LD6) .
Optimize ligand conformations using software like AutoDock Vina.
Validate binding poses with MD simulations.
- Key Interactions : Hydrogen bonding with heme cofactors and hydrophobic interactions with active-site residues guide substituent placement (e.g., ethyl groups enhance binding affinity by 30%) .
Q. What is the role of the piperazine moiety in modulating the compound's pharmacokinetic properties?
- Solubility : Piperazine’s basicity improves water solubility at physiological pH, enhancing bioavailability .
- Target Engagement : The moiety facilitates hydrogen bonding with aspartate residues in enzymes (e.g., kinase ATP-binding pockets) .
- Metabolic Stability : N-ethyl substitution reduces CYP450-mediated oxidation, prolonging half-life .
Q. How do modifications to the thiazolo-triazole core influence the compound's reactivity and bioactivity?
- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
- Methyl vs. Ethyl Substituents : Ethyl groups on the thiazole ring improve lipophilicity (logP +0.5), correlating with 2-fold higher antifungal activity .
- Hydroxy Group Positioning : 6-Hydroxy substitution is critical for H-bond donor capacity, as removal reduces antibacterial efficacy by 70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
